1-Benzyl-2-methyl-1H-indole-3-carboxylic acid

Descripción

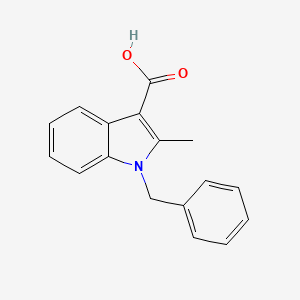

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid (CAS: 885525-21-3) is an indole derivative with the molecular formula C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol . Its structure features a benzyl group at the N1 position, a methyl group at C2, and a carboxylic acid moiety at C3 (Figure 1).

Propiedades

IUPAC Name |

1-benzyl-2-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-16(17(19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHPBNUKSYOYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735686 | |

| Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885525-21-3 | |

| Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

N1-Benzylation of Indole Derivatives

The foundational step in many syntheses involves introducing the benzyl group at the indole nitrogen (N1). A widely adopted method employs sodium hydride (NaH) as a base in dimethylformamide (DMF), facilitating the reaction between indole and benzyl bromide. For instance, a solution of indole (14.11 mmol) in DMF reacts with NaH and benzyl bromide to yield 1-benzylindole. This step typically achieves high regioselectivity due to the inherent reactivity of the indole nitrogen.

C2-Methylation via Directed Metallation

Introducing the methyl group at the C2 position requires strategic functionalization. After N1-benzylation, the C2 hydrogen becomes amenable to deprotonation using strong bases like lithium diisopropylamide (LDA). Subsequent quenching with methyl iodide installs the methyl group. This approach, adapted from methodologies for α-substituted indole-3-acetic acids, leverages the directing effects of the N1-benzyl group to ensure precise C2 functionalization.

C3-Carboxylation Strategies

The carboxylic acid moiety at C3 is introduced via carboxylation or oxidation. A proven method involves treating 1-benzyl-2-methylindole with LDA at low temperatures (−78°C) in tetrahydrofuran (THF), followed by reaction with gaseous carbon dioxide. Acidic workup (e.g., 2 M HCl) yields the target carboxylic acid. Alternative routes employ Vilsmeier-Haack formylation followed by Jones oxidation, though this multi-step process reduces overall yield.

Table 1: Key Reaction Conditions for Alkylation-Carboxylation Route

Fischer Indole Synthesis with Pre-Substituted Intermediates

Substrate Design for Ring Formation

The Fischer indole synthesis offers a route to construct the indole core with pre-installed substituents. Reacting 4-benzylamino-3-methylacetophenone with phenylhydrazine in acetic acid under reflux generates the 1-benzyl-2-methylindole scaffold. This method circumvents post-synthetic modifications but requires precise ketone synthesis.

One-Pot Multicomponent Approaches

Catalytic Condensation Reactions

Recent advances explore one-pot syntheses using acid catalysts. A mixture of benzylamine, methylglyoxal, and 3-carboxyaldehyde indole in the presence of p-toluenesulfonic acid (PTSA) undergoes cyclocondensation at 80°C for 6 hours. This method streamlines the process but faces challenges in regioselectivity and purity.

Solvent and Temperature Optimization

Optimal results are achieved in polar aprotic solvents like DMF or acetonitrile at 50–200°C. Elevated temperatures accelerate cyclization but may degrade sensitive intermediates.

Comparative Analysis of Methodologies

Análisis De Reacciones Químicas

Types of Reactions

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of alcohols and aldehydes.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Aplicaciones Científicas De Investigación

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.

Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may target membrane phospholipids of extracellular mitochondria released from activated platelets, generating free unsaturated fatty acids such as arachidonate. These fatty acids are then used by neighboring leukocytes to synthesize inflammatory eicosanoids such as leukotrienes . Additionally, indole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

1-Benzyl-5-methyl-1H-indole-2-carboxylic Acid (7a)

- Molecular Formula: C₁₇H₁₅NO₂ (same as the target compound).

- Key Differences : Carboxylic acid at C2 (vs. C3 in the target) and methyl at C5 (vs. C2 in the target) .

- Physical Properties : Melting point = 198–199°C .

- Implications : The positional shift of the carboxylic acid alters hydrogen-bonding capabilities and steric interactions. The methyl group at C5 may reduce steric hindrance compared to C2 substitution.

1-Benzyl-1H-indole-3-carboxylic Acid (CAS 771-50-6)

- Molecular Formula: C₁₆H₁₃NO₂.

- Key Differences : Lacks the C2 methyl group present in the target compound .

- Implications : The absence of the C2 methyl group decreases lipophilicity (calculated LogP: ~3.5 for the target vs. lower for this analog) and may reduce steric shielding of the indole core.

1-Benzyl-6-bromo-1H-indole-2-carboxylic Acid (CAS 1240578-62-4)

- Molecular Formula: C₁₆H₁₂BrNO₂.

- Key Differences : Bromine at C6 and carboxylic acid at C2 .

- Implications : The electron-withdrawing bromine increases molecular weight (330.18 g/mol ) and may enhance electrophilic reactivity. The C2 carboxylic acid position could limit π-stacking interactions compared to C3 substitution.

Functional Group Replacements

1-Benzyl-2-chloro-1H-indole-3-carboxaldehyde (CAS 77655-46-0)

- Molecular Formula: C₁₆H₁₂ClNO.

- Key Differences : Chlorine at C2 (vs. methyl) and carboxaldehyde at C3 (vs. carboxylic acid) .

- Implications : The aldehyde group enables nucleophilic addition reactions, whereas the carboxylic acid in the target compound participates in acid-base interactions. Chlorine’s electronegativity may enhance polarity but reduce metabolic stability.

1-Benzoyl-5-methoxy-2-methylindole-3-acetic Acid (CAS 1601-19-0)

Impact of Substituents on Physicochemical Properties

Actividad Biológica

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.

Overview of Indole Derivatives

Indole derivatives are recognized for their wide-ranging biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural framework of indoles allows them to interact with multiple biological targets, leading to significant therapeutic potential. This compound is no exception, exhibiting several noteworthy biological activities.

Target Interactions

The compound interacts with various receptors and enzymes, which can lead to modulation of biochemical pathways. Notably, indole derivatives have been shown to bind with high affinity to receptors involved in cell signaling and metabolic processes. This binding can influence gene expression and cellular responses, particularly in cancer cells .

Biochemical Pathways

This compound affects several key biochemical pathways:

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways.

- Enzyme Inhibition : The compound inhibits certain enzymes linked to cancer cell proliferation, thereby exerting an anticancer effect.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to:

- Induce cell cycle arrest and apoptosis in various cancer cell lines.

- Modulate the expression of genes associated with tumor growth and metastasis.

Case Study : A study conducted on human breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis, indicating its potential as a therapeutic agent against breast cancer .

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, suggesting its utility in combating antibiotic-resistant pathogens.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulates inflammatory pathways |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy of this compound in clinical settings.

Research Applications

Given its diverse biological activities, this compound has potential applications in various fields:

- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.

- Biochemical Research : Investigating the mechanisms underlying its biological effects could provide insights into new therapeutic strategies.

Q & A

Q. What are the established synthetic routes for preparing 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of an indole-3-carboxylic acid scaffold. Key steps include:

- Benzylation : Introducing the benzyl group at the indole N1 position via alkylation using benzyl halides in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF .

- Methylation : Installing the methyl group at C2 using methyl iodide or dimethyl sulfate under basic conditions. Protecting the carboxylic acid with ethyl ester groups prior to alkylation can prevent side reactions .

- Ester Hydrolysis : Final hydrolysis of the ethyl ester to the carboxylic acid using LiOH in THF/water mixtures, followed by neutralization with HCl .

Optimization Tips : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions for alkylation steps to improve yields.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, methyl groups at δ 2.3–2.6 ppm) and the carboxylic acid proton (broad peak at δ 10–12 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode should show [M–H]⁻ peaks matching the molecular weight (C₁₇H₁₅NO₂: 265.3 g/mol) .

Q. What functionalization strategies enable further derivatization of this compound for biological screening?

Methodological Answer :

- Carboxylic Acid Activation : Convert the C3 carboxylic acid to amides or esters using coupling reagents (e.g., EDC/HOBt) or via acid chlorides (SOCl₂) .

- Benzyl Group Replacement : Catalytic hydrogenation (H₂/Pd-C) can remove the benzyl group to expose the indole NH for subsequent alkylation or acylation .

- Electrophilic Substitution : Introduce halogens (e.g., bromine) at C5 or C6 using NBS or Br₂ in acetic acid to enable cross-coupling reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the biological activity of this indole derivative?

Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Case Study : Methyl groups at C2 enhance metabolic stability by sterically shielding the indole ring from oxidation, as shown in pharmacokinetic assays .

Q. What analytical challenges arise in synthesizing this compound, and how can they be resolved?

Methodological Answer :

- Challenge 1 : Low yields during benzylation due to competing N-alkylation at other positions.

Solution : Use bulky bases (e.g., LDA) to favor N1 selectivity . - Challenge 2 : Acid-sensitive intermediates degrading during hydrolysis.

Solution : Employ mild hydrolysis conditions (e.g., LiOH in THF/water at 0°C) . - Challenge 3 : Impurities from unreacted starting materials.

Solution : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

Q. What advanced techniques validate the compound’s stability and interactions in biological systems?

Methodological Answer :

- Stability Studies :

- Binding Studies :

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer :

- Step 1 : Replicate assays under standardized conditions (e.g., cell line, incubation time) to rule out protocol variability .

- Step 2 : Confirm compound identity and purity via orthogonal methods (e.g., HRMS + ¹H NMR) to exclude batch-to-batch inconsistencies .

- Step 3 : Perform meta-analyses of published data to identify confounding factors (e.g., off-target effects in high-concentration screens) .

Q. What computational tools predict the pharmacokinetic properties of this compound?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.